N-[2-(Dimethylamino)ethyl]docosanamide
Description
N-[2-(Dimethylamino)ethyl]docosanamide (CAS: 110260-76-9) is a long-chain fatty acid amide derivative characterized by a docosanamide backbone (22-carbon chain) and a polar dimethylaminoethyl (-N(CH₃)₂-CH₂CH₂-) substituent. The dimethylamino group enhances solubility in polar solvents and may facilitate interactions with biological targets, such as cell membranes or proteins .
Properties
CAS No. |
110260-76-9 |
|---|---|
Molecular Formula |
C26H54N2O |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]docosanamide |
InChI |
InChI=1S/C26H54N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28(2)3/h4-25H2,1-3H3,(H,27,29) |
InChI Key |
SEWKYPOSEQRMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)ethyl]docosanamide typically involves the reaction of docosanoic acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and purity while minimizing production costs. Industrial methods may also incorporate advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-[2-(Dimethylamino)ethyl]docosanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide and amine groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted amides or amines .
Scientific Research Applications
N-[2-(Dimethylamino)ethyl]docosanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]docosanamide involves its interaction with molecular targets and pathways. The compound’s amide and amine groups allow it to form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Physicochemical and Functional Comparisons
- Solubility: The dimethylaminoethyl group in the target compound enhances water solubility compared to N-(2-hydroxyethyl)docosanamide, which has a polar but non-ionic hydroxy group. Conversely, N,N'-ethylenebis(stearamide) is highly lipophilic due to its dual long-chain structure .
- Applications: Cosmetics: N-(2-Hydroxyethyl)docosanamide (Behenamide MEA) is a surfactant and viscosity modifier in creams . Pharmaceuticals: The diethylamino analog’s bulkier group might enhance sustained release in drug formulations .
Research Findings and Trends
- Synthetic Accessibility: The dimethylaminoethyl group is introduced via nucleophilic substitution or coupling reactions, as seen in ’s synthesis of quinoline derivatives. This suggests feasible scalability for this compound .
- Toxicity Considerations: Dimethylamino groups are generally less toxic than primary amines (e.g., amonafide in ), reducing side effects in biomedical applications .
- Emerging Analogs: Compounds like N-[2-[2-(dimethylamino)ethylamino]ethyl]heptanamide () highlight the role of multiple amino groups in tuning bioactivity, though shorter chains limit lipid compatibility .
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